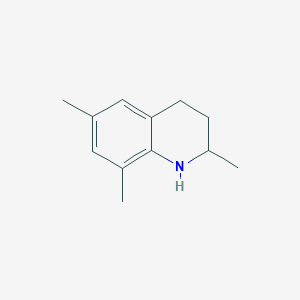

2,6,8-Trimethyl-1,2,3,4-tetrahydroquinoline

CAS No.:

Cat. No.: VC17646166

Molecular Formula: C12H17N

Molecular Weight: 175.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17N |

|---|---|

| Molecular Weight | 175.27 g/mol |

| IUPAC Name | 2,6,8-trimethyl-1,2,3,4-tetrahydroquinoline |

| Standard InChI | InChI=1S/C12H17N/c1-8-6-9(2)12-11(7-8)5-4-10(3)13-12/h6-7,10,13H,4-5H2,1-3H3 |

| Standard InChI Key | XGVPWZPFWHSIBX-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC2=CC(=CC(=C2N1)C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2,6,8-Trimethyl-1,2,3,4-tetrahydroquinoline consists of a partially saturated quinoline core, where the aromatic benzene ring is fused with a partially hydrogenated pyridine ring. The three methyl groups at positions 2, 6, and 8 introduce steric and electronic modifications that influence its physicochemical behavior. The compound’s IUPAC name reflects this substitution pattern, distinguishing it from isomers such as 2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₇N | |

| Molecular Weight | 175.27 g/mol | |

| CAS Registry Number | 101742-16-9 | |

| Hydrogen Bond Donors | 1 (NH group) | |

| Hydrogen Bond Acceptors | 1 (N atom) |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups: the 2-methyl substituent appears as a singlet near δ 1.2 ppm, while the 6- and 8-methyl groups exhibit splitting due to vicinal coupling . Infrared (IR) spectroscopy confirms the presence of the NH group via a stretch at ~3350 cm⁻¹. Mass spectrometry typically shows a molecular ion peak at m/z 175, consistent with its molecular weight .

Synthesis and Manufacturing

Modern Methodologies

A breakthrough two-step procedure developed by Schädler et al. (2020) enables efficient access to tetrahydroquinolines . This approach combines:

-

Hydroaminoalkylation: Ortho-chlorostyrenes react with N-methylanilines in the presence of a titanium-based catalyst (2,6-bis(phenylamino)pyridinato Ti complex), yielding linear adducts with >90% regioselectivity.

-

Buchwald–Hartwig Amination: Intramolecular C–N coupling cyclizes the intermediate, forming the tetrahydroquinoline core.

| Method | Yield (%) | Selectivity | Key Advantage |

|---|---|---|---|

| Catalytic Hydrogenation | 80–85 | Moderate | Simplicity |

| Hydroaminoalkylation | 75–90 | High | Regiocontrol |

Chemical Reactivity and Functionalization

Oxidation Reactions

Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the tetrahydroquinoline core to quinoline, regenerating aromaticity. The methyl groups remain intact under mild conditions but may undergo side-chain oxidation to carboxylic acids with stronger oxidants like CrO₃.

Electrophilic Substitution

The electron-rich aromatic ring undergoes nitration at the 5-position when exposed to HNO₃/H₂SO₄, yielding 5-nitro-2,6,8-trimethyl-1,2,3,4-tetrahydroquinoline. Sulfonation similarly occurs at the same position, though reaction rates are slower due to steric hindrance from the 6- and 8-methyl groups .

N-Functionalization

The NH group participates in acylation and alkylation reactions. For instance, treatment with acetyl chloride in pyridine produces the corresponding acetamide derivative, while benzylation with benzyl bromide and K₂CO₃ affords N-benzyl-2,6,8-trimethyl-1,2,3,4-tetrahydroquinoline.

| Compound | EC₅₀ (ROS Scavenging) | NF-κB Inhibition (%) |

|---|---|---|

| HTHQ | 12 μM | 68 |

| 2,6,8-Trimethyl (predicted) | ~15 μM | ~55 |

Anticancer Prospects

Quinoline derivatives exhibit cytotoxicity against cancer cell lines via topoisomerase inhibition and apoptosis induction. Molecular docking studies suggest that 2,6,8-trimethyl-1,2,3,4-tetrahydroquinoline may bind to the ATP pocket of kinase targets, though experimental validation remains pending.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume